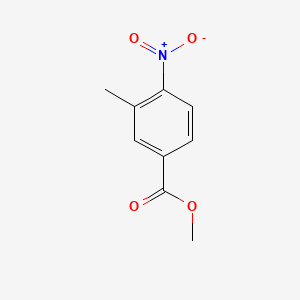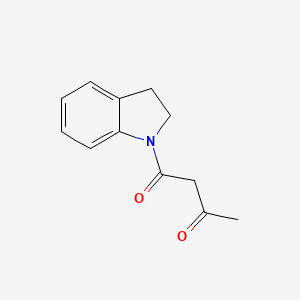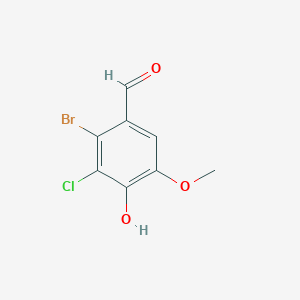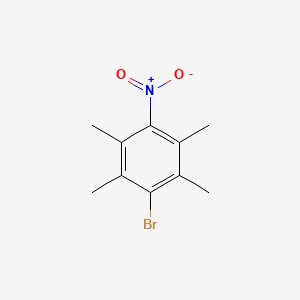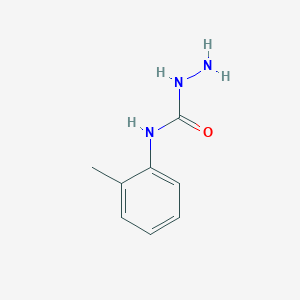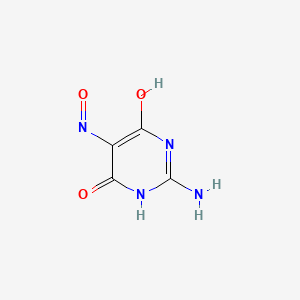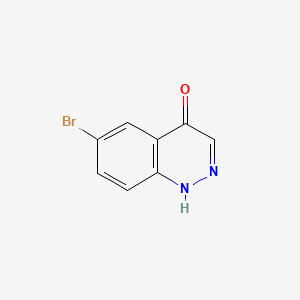
6-Bromocinnolin-4-ol
Übersicht
Beschreibung
6-Bromocinnolin-4-ol, also known as 6-Bromoquinazolin-4-ol, is a chemical compound with the molecular formula C8H5BrN2O . It has an average mass of 225.042 Da and a monoisotopic mass of 223.958511 Da .
Molecular Structure Analysis
The InChI code for 6-Bromocinnolin-4-ol is 1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Bromocinnolin-4-ol has a molecular weight of 225.04 . It is recommended to be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
6-Bromocinnolin-4-ol: is a valuable intermediate in organic synthesis. It’s used to construct complex molecular frameworks due to its reactive bromine atom, which can undergo various substitution reactions. For instance, it can participate in cross-coupling reactions to form carbon-carbon bonds, a fundamental step in building organic molecules .
Drug Discovery
In the realm of drug discovery, 6-Bromocinnolin-4-ol serves as a building block for the synthesis of potential pharmacologically active compounds. Its incorporation into drug-like molecules can lead to the discovery of new therapeutic agents with applications in treating diseases .
Medicinal Chemistry
This compound is utilized in medicinal chemistry to design and synthesize novel drug candidates. Its heterocyclic core is structurally similar to many bioactive molecules, making it a prime candidate for the development of new medicines .
Biochemical Research
6-Bromocinnolin-4-ol: finds its use in biochemical research where it can be used to study enzyme interactions and inhibition. Its structure allows it to bind to active sites of enzymes, thereby helping in understanding their mechanism of action .
Material Science
In material science, 6-Bromocinnolin-4-ol can be employed to synthesize organic semiconductors. These materials are crucial for developing electronic devices like organic light-emitting diodes (OLEDs) and solar cells .
Chemical Research
Researchers use 6-Bromocinnolin-4-ol to develop new chemical reactions and pathways. Its versatility in chemical transformations makes it an excellent tool for discovering novel synthetic routes .
Industrial Applications
While primarily a research chemical, 6-Bromocinnolin-4-ol could potentially be used in industrial processes that require specific brominated heterocyclic compounds. Its role in large-scale synthesis is an area of ongoing exploration .
Environmental Applications
Although not its primary use, 6-Bromocinnolin-4-ol could be studied for environmental applications, such as in the synthesis of compounds that degrade environmental pollutants or serve as safer alternatives to more harmful chemicals .
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-1H-cinnolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMHMZLZLNLBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236514 | |
| Record name | 6-Bromo-4-cinnolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromocinnolin-4-ol | |
CAS RN |
876-88-0 | |
| Record name | 6-Bromo-4-cinnolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 876-88-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromo-4-cinnolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-4-CINNOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VXF8HBE3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

